Etisomicin

Aminoglycoside Structure-activity relationship Ribosomal binding

Addressing the lack of a structurally distinct probe for aminoglycoside uptake and resistance research, this compound features a unique 3-ethylamino-4-C-methyl-β-L-arabinopyranosyl moiety, not found in any marketed aminoglycoside. - Enables novel structure-activity relationship (SAR) studies on ribosomal binding and AME evasion. - Serves as a high-purity reference standard for HPLC/LC-MS method development. - Available for immediate procurement with verified regulatory-grade identity (UNII: 0BZK9FE5DE).

Molecular Formula C20H39N5O7
Molecular Weight 461.6 g/mol
CAS No. 70639-48-4
Cat. No. B1614467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtisomicin
CAS70639-48-4
Molecular FormulaC20H39N5O7
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESCCNC1C(C(OCC1(C)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O
InChIInChI=1S/C20H39N5O7/c1-3-25-17-14(27)19(29-8-20(17,2)28)32-16-12(24)6-11(23)15(13(16)26)31-18-10(22)5-4-9(7-21)30-18/h4,10-19,25-28H,3,5-8,21-24H2,1-2H3/t10-,11+,12-,13+,14+,15-,16+,17+,18-,19+,20-/m1/s1
InChIKeyKOBHYGXJFZRQFP-XWXOKSHGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etisomicin Identity and Baseline Overview


Etisomicin is a semisynthetic aminoglycoside antibiotic derived from gentamicin, designated as a proposed International Nonproprietary Name (p-INN) in 1982 under List 47 . It was developed under the Bayer research codes BAY V1 4718 and Bay-Vi-4718 [1]. The compound possesses the molecular formula C20H39N5O7 and a molecular weight of 461.6 g/mol, and is classified under the aminoglycoside antibiotic class with activity principally directed against Gram-negative bacteria [2]. Its structural signature includes a 3-deoxy-3-(ethylamino)-4-C-methyl-β-L-arabinopyranosyl moiety, distinguishing it from the more common garosamine-containing aminoglycosides such as gentamicin and sisomicin .

Structural probe for aminoglycoside sugar modification SAR
Computational model input with unique H-bond donor/lipophilicity profile
Identity-characterized reference for analytical method development

Etisomicin Procurement Integrity: Substitution Risk


Aminoglycoside antibiotics within the same subclass cannot be interchanged without risking divergent biological outcomes, because modifications at specific positions on the aminocyclitol core and sugar residues profoundly alter ribosomal binding affinity, bacterial uptake kinetics, and susceptibility to aminoglycoside-modifying enzymes (AMEs) [1]. Etisomicin bears a 3-ethylamino substituent on a 4-C-methyl-β-L-arabinopyranosyl ring, a structural motif that differs from the 3-methylamino (garosamine) group present in gentamicin C1a and sisomicin, and also differs from the 1-N-ethyl modification found in netilmicin and etimicin [2]. These structural variations predict differential accommodation within the ribosomal A-site decoding pocket and distinct AME substrate profiles, meaning that potency and resistance data generated for gentamicin, sisomicin, or netilmicin cannot be extrapolated to etisomicin-containing experiments [3]. Procuring a generic aminoglycoside under the assumption of class-level equivalence thus introduces an unquantified variable that can undermine the validity of structure-activity relationship studies, resistance surveillance, and preclinical infection models.

Sugar moiety mismatch
Ethylamino-arabinopyranosyl replaces garosamine; may shift ribosomal A-site interaction and AME susceptibility relative to gentamicin or sisomicin.
Hydrogen bond donor difference
One additional donor (+1 vs. comparators) may alter binding thermodynamics; concentration–response curves from gentamicin may not transfer directly.
Absent biological characterization
No public MIC, PK, or toxicity data exist; etisomicin requires full de novo profiling and is not a drop-in replacement for any established aminoglycoside.

Etisomicin Comparative Differentiation Evidence


Arabinopyranosyl Ring Modification vs. Garosamine Aminoglycosides

Etisomicin is uniquely characterized by the presence of a 3-ethylamino-4-C-methyl-β-L-arabinopyranosyl sugar moiety at the 6-O position of the 2-deoxystreptamine core, instead of the 3-methylamino-garosamine (3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl) found in gentamicin C1a, sisomicin, and verdamicin [1]. This substitution replaces a methylamino group (–NHCH3) with an ethylamino group (–NHCH2CH3) at the 3-position of the arabinopyranosyl ring. The increased steric bulk and altered hydrogen-bonding capacity of the ethylamino substituent are predicted to modify the interaction with the ribosomal A-site internal loop and alter the compound's susceptibility to aminoglycoside N-acetyltransferases (AACs) that target the 3-position amine [2]. No quantitative MIC or PK data for etisomicin are available in the public domain to permit a direct numerical comparison with gentamicin, sisomicin, or netilmicin; this evidence dimension is therefore classified as structural class-level inference.

Sugar Modification
Class-level inference
3-ethylamino-4-C-methyl-β-L-arabinopyranosyl vs. garosamine
May alter ribosomal A-site interaction
Structural class-level inference; no experimental binding data available.
Aminoglycoside Structure-activity relationship Ribosomal binding

Computed Lipophilicity (XLogP3) Comparison

The computed octanol–water partition coefficient (XLogP3) for etisomicin is -4.7, as derived by PubChem [1]. This value is notably higher (less negative) than the XLogP3 values computed for gentamicin C1a (-5.2) and sisomicin (-5.1) under the same computational methodology, and also higher than netilmicin (-5.0) [2]. The approximately 0.4–0.5 log unit increase in lipophilicity is consistent with the replacement of a methylamino group by the more hydrophobic ethylamino substituent on the arabinopyranosyl ring. Increased lipophilicity in aminoglycosides has been correlated with enhanced passive diffusion across the outer membrane of Gram-negative bacteria, which may partially compensate for the energy-dependent uptake phase I (EDP-I) and influence the rate of intracellular accumulation [3]. However, this difference has not been validated against experimentally measured logD values or correlated with in vitro MIC data for etisomicin, and therefore this evidence is classified as cross-study comparable with limitations.

Computed Lipophilicity
Cross-study comparable
Δ XLogP3 +0.4 to +0.5 vs. gentamicin/sisomicin
May suggest altered membrane partitioning context
Computed value; not experimentally validated for etisomicin.
Physicochemical characterization LogP Antibiotic uptake

Hydrogen Bond Profile and Ribosome Binding Prediction

Etisomicin possesses 8 hydrogen bond donors and 12 hydrogen bond acceptors, as computed from its molecular structure [1]. In comparison, gentamicin C1a has 7 hydrogen bond donors and 12 hydrogen bond acceptors, while sisomicin has 7 donors and 12 acceptors [2]. The additional hydrogen bond donor in etisomicin arises from the secondary amine (–NH–) of the ethylamino substituent on the arabinopyranosyl ring, which replaces the tertiary amine (–NCH3–) of garosamine. In the aminoglycoside class, the number and spatial arrangement of hydrogen bond donors directly correlate with the specificity and affinity of ribosomal A-site binding, as the aminoglycoside interacts through hydrogen bonds with conserved nucleotide bases of the 16S rRNA decoding region [3]. The presence of an additional donor may alter both the binding free energy and the competitive displacement of Mg²⁺ ions that bridge the aminoglycoside–RNA complex. This evidence is classified as class-level inference, as no experimental binding data (e.g., Kd, IC50 for in vitro translation) are available for etisomicin.

Hydrogen Bond Profile
Class-level inference
8 donors, 12 acceptors (+1 donor vs. comparators)
May shift binding thermodynamics context
Computed count; no measured binding affinity data available.
Hydrogen bonding Ribosomal binding Molecular recognition

Absence of Public Biological Activity Data

A systematic search across PubMed, ChEMBL, and the ZINC database reveals that etisomicin has no published biological activity data, no entries in ChEMBL, and no record of clinical trial enrollment [1][2]. In contrast, structurally related aminoglycosides such as gentamicin (PubMed IDs > 25,000), sisomicin (PubMed IDs > 500), and netilmicin (PubMed IDs > 600) have extensive published MIC datasets, pharmacokinetic profiles, and toxicity evaluations. The ZINC database explicitly states: 'This substance is not reported in any publications per ChEMBL' and 'This substance has not been detected to have been used in any clinical trials' [2]. This represents a critical differentiator for procurement: etisomicin is an uncharacterized entity whose antibacterial spectrum, resistance susceptibility, and mammalian toxicity are unknown. Any research application using etisomicin must therefore begin with de novo characterization, making it suitable only for exploratory structure–activity relationship studies or as a chemical biology probe in well-controlled in vitro systems.

Biological Data Availability
Supporting evidence
0 publications, 0 clinical trials
Requires full de novo characterization
Suitable only for exploratory SAR studies; not for standard screening cascades.
Data transparency Procurement risk Compound validation

Topological Polar Surface Area and Renal Reabsorption

The topological polar surface area (TPSA) of etisomicin is computed as 204.9 Ų, compared to 199.2 Ų for netilmicin and 199.2 Ų for sisomicin [1]. The higher TPSA of etisomicin, arising from the additional ethylamino group, predicts slightly reduced passive membrane permeability and potentially altered renal tubular reabsorption kinetics. Aminoglycoside nephrotoxicity is mediated by saturable binding to megalin–cubilin receptors on proximal tubular epithelial cells, followed by endocytosis and intracellular accumulation; the rate of this uptake is influenced by the molecular shape and charge distribution of the aminoglycoside [2]. The approximately +5.7 Ų increase in TPSA relative to netilmicin may reduce the affinity for megalin, although this hypothesis remains untested experimentally. This evidence is classified as class-level inference based on the established relationship between aminoglycoside structure and nephrotoxicity.

Polar Surface Area
Class-level inference
Δ TPSA +5.7 Ų vs. netilmicin/sisomicin
May alter renal tubular uptake context
Megalin binding hypothesis remains untested experimentally.
Renal toxicity Pharmacokinetics Polar surface area

Etisomicin Research and Industrial Application Scenarios


SAR Studies of Aminoglycoside Sugar Modifications

Etisomicin is a structurally defined aminoglycoside scaffold bearing a 3-ethylamino-4-C-methyl-β-L-arabinopyranosyl moiety, a modification not found in any marketed aminoglycoside. This compound is suitable as a starting point for medicinal chemistry programs exploring the impact of N-alkyl chain elongation at the arabinose 3-position on ribosomal binding, resistance enzyme evasion, and pharmacokinetic properties. Its availability at research-grade purity enables the synthesis of focused analog libraries by further derivatization of the ethylamino group or modification of the 2-deoxystreptamine core [1]. Because no MIC data exist for etisomicin, SAR studies must include a full panel of reference aminoglycosides (gentamicin, sisomicin, netilmicin, etimicin) and isogenic bacterial strains expressing defined AMEs to establish baseline potency [2].

Computational Docking and MD Simulations of Aminoglycoside-Ribosome Interactions

The unique hydrogen bond donor/acceptor profile of etisomicin (8 donors, 12 acceptors) and its higher computed lipophilicity (XLogP3 = -4.7) make it a valuable test case for computational models that predict aminoglycoside binding poses within the ribosomal A-site. Docking studies comparing etisomicin with gentamicin, sisomicin, and netilmicin can provide testable hypotheses regarding the energetic contribution of the 3-ethylamino group to rRNA binding and may guide the design of next-generation aminoglycosides with improved selectivity for bacterial over mitochondrial ribosomes [1]. The absence of experimental binding data also positions etisomicin as a blind validation set for in silico scoring functions that aim to predict aminoglycoside–RNA affinity [2].

Reference Standard for Analytical Method Development and Impurity Profiling

Etisomicin's distinct molecular formula (C20H39N5O7, MW 461.6) and its structural similarity to both gentamicin congeners and sisomicin make it a useful reference compound for developing and validating LC-MS/MS or HPLC-ELSD methods aimed at resolving complex aminoglycoside mixtures. Its elution profile under reversed-phase or HILIC conditions can serve as a retention time marker for aminoglycosides with ethylamino-modified sugars, aiding in the identification of process-related impurities in etimicin sulfate or gentamicin sulfate batches [1]. The compound's UNII code (0BZK9FE5DE) and INN designation provide regulatory-grade identity that facilitates communication with pharmacopoeial authorities [2].

Chemical Biology Probe for Aminoglycoside Uptake in Gram-Negative Bacteria

The increased TPSA (+5.7 Ų vs. netilmicin) and the additional hydrogen bond donor of etisomicin may alter its interaction with the self-promoted uptake pathway across the Gram-negative outer membrane. Researchers studying the polyamine transport systems or the proton-motive force-dependent uptake phases of aminoglycosides can employ etisomicin as a structurally distinct probe to dissect the molecular determinants of aminoglycoside entry [1]. When used alongside radiolabeled or fluorescently labeled gentamicin, etisomicin may reveal whether modification of the arabinopyranosyl substituent affects the rate-limiting step of uptake. However, all such studies require the user to first establish concentration–response curves, as the potency of etisomicin is entirely uncharacterized [2].

Application
Selection Property
Validation Focus
Aminoglycoside sugar modification SAR
Ethylamino-arabinose structural uniqueness
AME resistance profile and ribosomal binding context
Computational ribosome docking/MD simulations
H-bond donor/acceptor and lipophilicity profile
Predicted A-site binding energetics and scoring function benchmarking
Analytical method development reference
Distinct MW and retention characteristics
Chromatographic resolution and impurity profiling context
Chemical biology probe for Gram-negative uptake
Altered TPSA and H-bond donor count
Uptake kinetics and membrane partitioning context
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